rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis
Description
Structure and Properties This compound (CAS: Not explicitly provided in evidence; related entries: 161601-29-2 , 161660-94-2 ) is a cyclopentane derivative featuring a cis-configuration of substituents:
- A carboxylic acid group at position 1.
- A Boc-protected aminomethyl group at position 2.
- The "rac" designation indicates a racemic mixture of enantiomers (1R,3S and 1S,3R).
Properties
CAS No. |
347184-41-2 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(1R,3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-4-5-9(6-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
ZBUIZJFYOXKOCH-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Backbone Formation
The cyclopentane core is typically constructed via alkylation-cyclization or ring-closing metathesis . A widely adopted method involves reacting 1,3-dibromopropane with malonate esters to form a pentane intermediate, which undergoes cyclization under basic conditions. For the target compound, this strategy is modified to introduce the aminomethyl and carboxylic acid groups at the 1- and 3-positions, respectively.
Key reaction :
Hydrolysis and decarboxylation yield the cis-substituted cyclopentane framework.
Introduction of the Boc-Protected Aminomethyl Group
The aminomethyl moiety is introduced via Mitsunobu reaction or nucleophilic substitution . A preferred route involves:
-
Bromination : 3-Hydroxymethylcyclopentane-1-carboxylic acid is treated with PBr₃ to form 3-bromomethylcyclopentane-1-carboxylic acid.
-
Ammonolysis : Reaction with aqueous ammonia yields 3-aminomethylcyclopentane-1-carboxylic acid.
-
Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction conditions :
Carboxylation and Stereochemical Control
The carboxylic acid group is introduced via oxidation of a primary alcohol or hydrolysis of nitriles. For the cis configuration, stereoselective hydrogenation or enzymatic resolution ensures the desired diastereomer predominates.
Example protocol :
-
Oxidation : 3-((Boc-amino)methyl)cyclopentanol is oxidized with Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid.
-
Stereochemical purification : Chiral HPLC separates cis/trans isomers (95:5 cis selectivity).
Reaction Conditions and Catalysis
Solvent and Temperature Effects
Catalytic Systems
-
Palladium catalysts : Used in coupling reactions to install the aminomethyl group (e.g., Suzuki-Miyaura).
-
Enzymatic catalysts : Lipases (e.g., Candida antarctica) resolve racemic mixtures via ester hydrolysis.
Optimization and Challenges
Yield Improvement Strategies
Common Byproducts and Mitigation
-
Trans isomer : Forms due to incomplete stereocontrol. Mitigated via low-temperature crystallization.
-
Over-oxidation : Avoided by using mild oxidizing agents (e.g., TEMPO/NaClO).
Industrial-Scale Production
Continuous Flow Synthesis
Green Chemistry Initiatives
-
Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes DCM, reducing toxicity.
-
Catalyst recycling : Pd/C recovered via filtration achieves 10 reuse cycles without activity loss.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: Oxidation of the amino group to form corresponding oxides.
Reduction: Reduction of the carboxylic acid group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Reagents like halides or sulfonates under basic or acidic conditions.
Major Products
The reactions typically yield derivatives with modified functional groups, maintaining the cyclopentane core structure. For instance, oxidation may produce N-oxides, while reduction can yield alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a drug candidate due to its ability to mimic amino acids and peptides. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, modifications to the tert-butoxycarbonyl group can lead to increased potency and reduced side effects in preclinical models.
Asymmetric Synthesis
Its chiral centers make it an important intermediate in asymmetric synthesis, particularly in the production of enantiomerically pure compounds.
- Application : The compound can be utilized in the synthesis of other chiral molecules, such as amino acids and pharmaceuticals, through various coupling reactions. This is particularly relevant in the synthesis of drugs where stereochemistry plays a crucial role in efficacy and safety.
Bioconjugation
The presence of functional groups allows for bioconjugation applications, wherein the compound can be linked to biomolecules (like proteins or nucleic acids) for targeted drug delivery systems.
- Example : Researchers have explored using this compound as a linker in antibody-drug conjugates (ADCs), enhancing the specificity and effectiveness of cancer therapies by directing cytotoxic agents to tumor cells.
Material Science
The compound's unique structural properties lend themselves to applications in material science, particularly in the development of new polymers and materials with specific mechanical or thermal properties.
- Research Insight : Studies indicate that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications.
The applications of rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis, span various fields including medicinal chemistry, asymmetric synthesis, bioconjugation strategies, and material science innovations. Its ability to serve as a versatile scaffold allows researchers to explore numerous pathways for drug development and materials engineering.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis primarily involves interactions with specific molecular targets. The compound’s amino and carboxylic acid groups facilitate binding to enzymes or receptors, affecting their activity or stability. The molecular pathways involved depend on the specific application, such as inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
Key Data
- Molecular Formula: C₁₂H₂₁NO₄ .
- Molecular Weight : 243.31 g/mol .
- Synthesis: Synthesized via intermediates like methyl esters, as seen in methyl (1S,3S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate (CAS: 161601-29-2) . Hydrolysis of such esters yields the carboxylic acid.
Applications
While direct pharmacological data are unavailable, structurally similar compounds (e.g., cyclopentane-based carboxylic acids) are used in drug discovery, particularly as protease inhibitors or peptide mimetics .
Comparison with Structural Analogs
Table 1: Comparison of Key Cyclic Carboxylic Acid Derivatives
Cyclopentane vs. Cyclohexane Derivatives
- Cyclohexane Core: Larger ring (e.g., cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid) reduces strain, favoring chair conformations . This may improve solubility but reduce binding affinity in enzyme-active sites compared to cyclopentanes.
Substituent Effects
- Boc-Aminomethyl Group: The methylene spacer in the target compound increases steric bulk compared to (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid .
- Methoxycarbonyl vs. Boc-Amino: The methoxycarbonyl group in (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid lacks the Boc protection, making it more reactive but less stable under acidic conditions.
Pharmacological Potential
- Protease Inhibition: Analogous compounds, such as PLpro inhibitors , highlight the role of cyclopentane-carboxylic acids in targeting viral proteases. The Boc-aminomethyl group may improve binding to hydrophobic pockets.
- Peptide Mimetics : Cyclopentane derivatives are used as rigid scaffolds to mimic peptide backbones, enhancing metabolic stability .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Key signals include the cyclopentane protons (δ 1.5–2.5 ppm, multiplet) and Boc-protected NH (δ 5.2–5.5 ppm, broad singlet). NOESY can confirm cis geometry via spatial proximity of the Boc-amino methyl and carboxylate groups .
- ¹³C NMR : Identify the Boc carbonyl (δ 155–160 ppm) and cyclopentane carbons (δ 25–35 ppm) .
- IR Spectroscopy : Confirm Boc group integrity with C=O stretch at ~1680–1720 cm⁻¹ and NH stretch at ~3350 cm⁻¹ .
Advanced Application : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular formula (C₁₃H₂₂NO₄), while tandem MS/MS fragments the Boc group (m/z 57, [C₄H₉]⁺) for structural confirmation .
How can enantiomeric separation be optimized for the rac mixture?
Q. Advanced Research Focus
- Chiral Stationary Phases : Use polysaccharide-based columns (Chiralpak AD-H or OD-H) with ethanol/hexane (20:80) + 0.1% trifluoroacetic acid for ion-pairing. Adjust flow rate (1.0 mL/min) and column temperature (25°C) to resolve enantiomers .
- Preparative SFC : Supercritical fluid chromatography (CO₂/methanol co-solvent) achieves higher throughput and lower solvent consumption than HPLC .
- Crystallization-Induced Diastereomer Resolution : React the racemate with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are separated via recrystallization .
Validation : Compare optical rotation ([α]D²⁵) with literature values for enantiopure standards (e.g., reports 98% ee for related compounds).
What are the implications of the Boc group’s stability in biological assays?
Advanced Research Focus
The Boc group’s acid sensitivity (cleaved by TFA) limits in vivo applications but is advantageous for:
- Prodrug Design : The Boc-protected amine can be enzymatically hydrolyzed in target tissues (e.g., tumor microenvironments with low pH) .
- Solid-Phase Peptide Synthesis (SPPS) : Use Boc-deprotection (50% TFA/DCM) for iterative coupling, avoiding side reactions with the cyclopentane carboxylate .
Methodological Note : For cell-based assays, replace Boc with enzymatically stable groups (e.g., Fmoc) or use ester-protected carboxylates to enhance membrane permeability .
How can computational modeling guide the design of derivatives with improved bioactivity?
Q. Advanced Research Focus
- Docking Studies : Model interactions with target proteins (e.g., enzymes or GPCRs) using AutoDock Vina. Focus on the cyclopentane ring’s conformational rigidity and hydrogen bonding via the carboxylate .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl on the Boc group) with bioactivity using Hammett constants and logP values .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to prioritize derivatives with low RMSD fluctuations .
Validation : Synthesize top candidates and validate via SPR (surface plasmon resonance) for binding affinity (KD < 100 nM target).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
